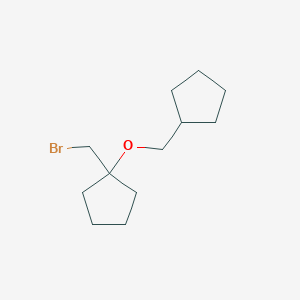
1-(Bromomethyl)-1-(cyclopentylmethoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Bromomethyl)-1-(cyclopentylmethoxy)cyclopentane is a useful research compound. Its molecular formula is C12H21BrO and its molecular weight is 261.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Bromomethyl)-1-(cyclopentylmethoxy)cyclopentane is a compound with potential biological activities that warrant detailed investigation. This article will explore its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17BrO
- Molecular Weight : 253.17 g/mol
- IUPAC Name : this compound
The compound features a bromomethyl group and a cyclopentylmethoxy moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. The bromomethyl group can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions, which may lead to the modulation of various biological pathways.
Antimicrobial Properties
Research has indicated that compounds with similar structures often exhibit antimicrobial properties. In studies involving structurally related compounds, significant inhibition of bacterial growth was observed, suggesting that this compound may also possess such activity.
Cytotoxicity and Cell Viability
In vitro studies are essential for evaluating the cytotoxic effects of compounds. Preliminary data suggest that this compound may affect cell viability in various cancer cell lines. For instance, a study on similar alkoxylated compounds showed dose-dependent cytotoxicity against human cancer cell lines, indicating potential therapeutic applications.
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | TBD | TBD |
| Similar Alkoxylated Compound | HeLa (Cervical Cancer) | 15.4 | Significant |
Study on Structural Analogues
A comparative study was conducted on structural analogues of this compound to evaluate their biological activities. The study highlighted the importance of substituent groups in modulating activity and bioavailability.
- Findings :
- Compounds with longer alkyl chains exhibited increased lipophilicity and improved cell membrane permeability.
- Certain derivatives showed enhanced inhibitory effects on specific enzymes related to cancer progression.
Future Research Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed pharmacological profiling in various disease models.
- Exploration of structure-activity relationships (SAR) to optimize efficacy.
- Investigation into potential side effects and toxicity profiles.
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(cyclopentylmethoxy)cyclopentane |
InChI |
InChI=1S/C12H21BrO/c13-10-12(7-3-4-8-12)14-9-11-5-1-2-6-11/h11H,1-10H2 |
InChI Key |
IMBOYZNZWJWZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2(CCCC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















